![molecular formula C13H15N3O3S2 B14381347 4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide CAS No. 88323-95-9](/img/structure/B14381347.png)
4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide
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Overview
Description
4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and a haloketone under acidic or basic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as those responsible for cell wall synthesis in bacteria.
Pathways Involved: It may inhibit key enzymes, leading to the disruption of essential biological processes, ultimately resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its acetyl and sulfonamide groups, in particular, contribute to its potential as a versatile compound in medicinal chemistry .
Properties
CAS No. |
88323-95-9 |
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Molecular Formula |
C13H15N3O3S2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H15N3O3S2/c1-7-6-10(4-5-11(7)21(14,18)19)16-13-15-8(2)12(20-13)9(3)17/h4-6H,1-3H3,(H,15,16)(H2,14,18,19) |
InChI Key |
AHDZQHAGEHVUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC(=C(S2)C(=O)C)C)S(=O)(=O)N |
Origin of Product |
United States |
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